3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine
CAS No.: 2223033-00-7
Cat. No.: VC7488080
Molecular Formula: C14H20BNO2
Molecular Weight: 245.13
* For research use only. Not for human or veterinary use.
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine - 2223033-00-7](/images/structure/VC7488080.png)
Specification
CAS No. | 2223033-00-7 |
---|---|
Molecular Formula | C14H20BNO2 |
Molecular Weight | 245.13 |
IUPAC Name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine |
Standard InChI | InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)11-8-10-6-5-7-12(10)16-9-11/h8-9H,5-7H2,1-4H3 |
Standard InChI Key | REIYTAWNXLYGMU-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC3)N=C2 |
Introduction
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine is a complex organic compound that combines a dioxaborolane moiety with a cyclopenta[b]pyridine structure. This compound is of significant interest in various fields of chemistry, particularly in medicinal chemistry and materials science, due to its potential applications in drug development and organic synthesis.
Synthesis and Preparation
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine typically involves several steps, often starting with the reaction of boron-containing compounds with pyridine derivatives. The process may require specific conditions such as an inert atmosphere (nitrogen or argon), controlled temperature, and the use of solvents like tetrahydrofuran or dimethylformamide. Reaction monitoring is often performed using techniques such as thin-layer chromatography or nuclear magnetic resonance spectroscopy to ensure purity and yield.
Applications
This compound is of interest in various applications:
-
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, potentially contributing to drug development.
-
Materials Science: The compound may be involved in creating advanced materials, particularly in polymers and coatings.
-
Organic Synthesis: It serves as a versatile building block for forming complex molecules through cross-coupling reactions.
Analytical Techniques
The structural integrity and purity of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine can be assessed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure and assessing purity.
-
Infrared (IR) Spectroscopy: Helps in identifying functional groups within the molecule.
-
Chromatographic Methods: Such as high-performance liquid chromatography (HPLC) for purity assessment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume